SPH5030

Description

Properties

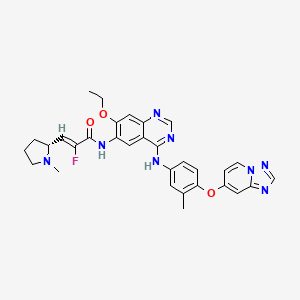

CAS No. |

2364326-23-6 |

|---|---|

Molecular Formula |

C31H31FN8O3 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |

InChI |

InChI=1S/C31H31FN8O3/c1-4-42-28-16-25-23(15-26(28)38-31(41)24(32)13-21-6-5-10-39(21)3)30(35-17-33-25)37-20-7-8-27(19(2)12-20)43-22-9-11-40-29(14-22)34-18-36-40/h7-9,11-18,21H,4-6,10H2,1-3H3,(H,38,41)(H,33,35,37)/b24-13-/t21-/m1/s1 |

InChI Key |

HTAMCULFUCGZAM-FKYOTISTSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC5=NC=NN5C=C4)C)NC(=O)/C(=C/[C@H]6CCCN6C)/F |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC5=NC=NN5C=C4)C)NC(=O)C(=CC6CCCN6C)F |

Origin of Product |

United States |

Foundational & Exploratory

SPH5030: A Selective, Potent, and Irreversible HER2 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1] Overexpression or amplification of the ERBB2 gene leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis.[1] While HER2-targeted therapies have revolutionized the treatment landscape for these malignancies, acquired resistance and off-target toxicities of existing agents remain significant clinical challenges.[2] SPH5030 is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) designed to selectively and potently target both wild-type and mutant forms of HER2, offering a promising next-generation therapeutic strategy.[2][3]

Mechanism of Action: this compound is a novel TKI developed through a molecular hybridization strategy, incorporating structural features of both tucatinib and pyrotinib.[4] This design confers the advantages of high target selectivity and irreversible inhibition.[4] this compound covalently binds to the ATP-binding pocket of the HER2 kinase domain, leading to a sustained and irreversible blockade of its catalytic activity.[2][3] This, in turn, inhibits HER2-mediated downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately resulting in the suppression of tumor cell growth and proliferation.[1][2]

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants.[2] Notably, it exhibits significantly higher selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is a common off-target of other HER2 TKIs and is associated with toxicities such as skin rash and diarrhea.[2] The inhibitory activity of this compound has been evaluated in both enzymatic and cell-based assays.

| Target/Cell Line | IC50 (nM) | Assay Type |

| HER2 (WT) | 3.51 | Enzymatic |

| EGFR (WT) | 8.13 | Enzymatic |

| NCI-N87 (HER2+) | 1.09 | Cell Proliferation |

| BT-474 (HER2+) | 2.01 | Cell Proliferation |

| SK-BR-3 (HER2+) | 20.09 | Cell Proliferation |

| BaF3 (HER2 mutant) | 6.3 | Cell Proliferation |

| Table 1: In Vitro Inhibitory Activity of this compound.[2] |

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound has been demonstrated in preclinical xenograft models of HER2-positive cancer. In mice bearing tumors derived from HER2-overexpressing cell lines, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2] Furthermore, this compound has shown potent activity in xenograft models harboring HER2 mutations, including the A775_G776insYVMA mutation, where it outperformed other HER2 inhibitors like neratinib and pyrotinib.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice and rats have shown that this compound possesses favorable drug-like properties, including good oral bioavailability.[2]

| Species | Administration | Bioavailability (F%) |

| Mouse | Oral | 87.66% |

| Rat | Oral | 71.35% |

| Table 2: Oral Bioavailability of this compound in Preclinical Models.[2] |

Clinical Development

This compound is currently being evaluated in clinical trials for the treatment of patients with HER2-positive advanced solid tumors. A Phase 1a, open-label, dose-escalation study (NCT05245058) was conducted to assess the safety, pharmacokinetics, and preliminary efficacy of this compound.[4]

Phase 1a Study (NCT05245058) Overview

-

Design: 3+3 dose-escalation with six dose levels (50, 100, 200, 300, 400, 600 mg) administered orally once daily.[4]

-

Patient Population: Patients with HER2-positive advanced solid tumors, predominantly breast cancer and colorectal cancer, who were heavily pretreated.[4]

-

Safety: this compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea, increased creatinine, hypokalemia, and fatigue. A dose-limiting toxicity (DLT) of Grade 3 diarrhea was observed in one patient at the 600 mg dose.[4]

-

Pharmacokinetics: Plasma exposure of this compound increased proportionally with the dose, with absorption reaching a plateau between 400 and 600 mg.[4]

-

Efficacy: Promising preliminary anti-tumor activity was observed. Of the 28 evaluable patients, 21.4% achieved a partial response (PR), and the disease control rate (DCR) was 78.6%.[4]

| Dose Level (mg) | Objective Response Rate (ORR) |

| All evaluable patients | 21.4% |

| 600 | 50.0% |

| Table 3: Preliminary Efficacy of this compound in a Phase 1a Study.[4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.

-

Materials: Recombinant human HER2 and EGFR kinase enzymes, ATP, appropriate peptide substrate, this compound, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase enzyme, the peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (Illustrative Protocol)

-

Objective: To assess the effect of this compound on the proliferation of HER2-positive cancer cell lines.

-

Materials: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3), complete cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

-

In Vivo Xenograft Tumor Model (Illustrative Protocol)

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials: Immunocompromised mice (e.g., nude or NSG mice), HER2-positive cancer cell line (e.g., NCI-N87), Matrigel, this compound, and a suitable vehicle for oral administration.

-

Procedure:

-

Subcutaneously implant a mixture of cancer cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound orally once daily at predetermined dose levels.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Caption: Mechanism of irreversible inhibition of HER2 by this compound.

Caption: General experimental workflow for the evaluation of a HER2 inhibitor.

References

The Role of SPH5030 in HER2-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in a significant portion of breast, gastric, and other solid tumors. While therapies targeting HER2 amplification have revolutionized patient outcomes, the emergence of HER2 mutations presents a clinical challenge, often leading to therapeutic resistance. SPH5030 is a novel, potent, and irreversible tyrosine kinase inhibitor (TKI) specifically designed to target both HER2-amplified and HER2-mutant cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy against various HER2 mutants, detailed experimental protocols for its evaluation, and a summary of early clinical findings.

Introduction: The Challenge of HER2-Mutant Cancers

The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and differentiation through downstream cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2] Overexpression of the HER2 protein, typically due to gene amplification, leads to ligand-independent receptor dimerization and constitutive activation of these pathways, driving tumorigenesis.[3]

While monoclonal antibodies and early-generation TKIs have been effective in HER2-amplified cancers, acquired resistance is common. A key mechanism of resistance is the development of activating mutations within the HER2 kinase domain, particularly exon 20 insertion mutations.[4][5] These mutations can confer resistance to existing therapies, necessitating the development of novel inhibitors with activity against these altered forms of the HER2 protein.

This compound is a next-generation irreversible TKI developed to address this unmet need. It is designed to covalently bind to the HER2 kinase domain, providing sustained inhibition of both wild-type and mutant HER2.[2]

Mechanism of Action of this compound

This compound is an irreversible pan-ErbB inhibitor that covalently binds to a conserved cysteine residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain.[5] This covalent modification leads to sustained, irreversible inhibition of HER2 kinase activity, effectively blocking downstream signaling pathways.

The irreversible nature of this compound offers a potential advantage over reversible inhibitors, as it can overcome ATP competition and maintain target inhibition even after the drug has been cleared from circulation. This is particularly relevant for overcoming resistance mediated by HER2 mutations that may alter ATP binding affinity.

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of HER2.

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against wild-type HER2 (HER2WT) and Epidermal Growth Factor Receptor (EGFRWT).[6]

| Kinase Target | This compound IC50 (nM) |

| HER2WT | 3.51 |

| EGFRWT | 8.13 |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound.[6] |

Cell Proliferation Inhibition

The anti-proliferative activity of this compound was assessed in various HER2-overexpressing cancer cell lines.

| Cell Line | HER2 Status | This compound IC50 (nM) |

| NCI-N87 | Amplified | 1.09 |

| BT-474 | Amplified | 2.01 |

| SK-BR-3 | Amplified | 20.09 |

| BaF3 | Transfected | 6.3 |

| Table 2: Anti-proliferative Activity of this compound in HER2-Overexpressing Cell Lines.[6] |

This compound has also shown excellent activity against four common types of HER2 mutants, with high selectivity compared to neratinib and pyrotinib.[1][7]

In Vivo Antitumor Efficacy

In xenograft models, this compound demonstrated significant, dose-dependent antitumor efficacy. Notably, in a HER2 mutation A775_G776insYVMA xenograft mouse model, the potency of this compound was much higher than that of neratinib and pyrotinib.[2][7] Oral administration of this compound at doses ranging from 5-40 mg/kg once daily for 13 or 21 days resulted in significant tumor growth inhibition without notable toxicity.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies for evaluating the efficacy of this compound.

In Vitro HER2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the HER2 kinase.

Materials:

-

Recombinant human HER2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

-

ATP (concentration near the Km for HER2)

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound and control compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound and control compounds in kinase buffer.

-

Add 1 µL of each compound dilution to the wells of a 384-well plate.

-

Add 2 µL of HER2 enzyme solution to each well.

-

Add 2 µL of a mixture of ATP and substrate to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of HER2-dependent cancer cells.

Materials:

-

HER2-overexpressing or HER2-mutant cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)

-

Complete cell culture medium

-

This compound and control compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)

-

Plate reader capable of luminescence or absorbance detection

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or control compounds.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vivo Xenograft Model

This model assesses the antitumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

HER2-mutant cancer cells (e.g., Ba/F3 cells expressing a specific HER2 mutation)

-

Matrigel or other appropriate vehicle for cell injection

-

This compound and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of HER2-mutant cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) or vehicle control daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Clinical Development of this compound

This compound is currently being evaluated in clinical trials for patients with HER2-positive advanced solid tumors.

Phase Ia Dose-Escalation Study (NCT05245058)

A Phase Ia, open-label, multi-center study was conducted to evaluate the safety, pharmacokinetics, and preliminary activity of this compound in patients with HER2-positive advanced solid tumors.

Key Findings:

-

Patient Population: Heavily pretreated patients with a median of 4 prior lines of therapy.

-

Dosing: this compound was administered orally once daily at doses ranging from 50 to 600 mg.

-

Safety: The most common treatment-related adverse events were diarrhea, increased creatinine, hypokalemia, fatigue, and increased liver enzymes.

-

Efficacy: In evaluable patients, the objective response rate (ORR) was 21.4%, and the disease control rate (DCR) was 78.6%.

| Dose Level | Number of Patients | Objective Response Rate (ORR) |

| All Doses | 28 | 21.4% |

| 600 mg | 6 | 50.0% |

| Table 3: Preliminary Efficacy from Phase Ia Study of this compound. |

Ongoing and Future Clinical Trials

A Phase 2 clinical study (NCT06434597) is currently recruiting patients with HER2-positive or HER2-mutated biliary tract or colorectal cancer to further evaluate the efficacy and safety of this compound at a dose of 600 mg once daily.[9][10]

Conclusion

This compound is a promising novel irreversible TKI with potent activity against both HER2-amplified and HER2-mutant cancers. Its preclinical profile demonstrates significant antitumor efficacy and selectivity. Early clinical data suggest a manageable safety profile and encouraging signs of clinical activity in a heavily pretreated patient population. Ongoing clinical trials will further elucidate the role of this compound in the treatment of HER2-driven malignancies, particularly those with HER2 mutations that are resistant to current therapies. The data presented in this guide provide a strong rationale for the continued development of this compound as a valuable therapeutic option for patients with HER2-mutant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell viability assays | Abcam [abcam.com]

- 4. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Response heterogeneity of EGFR and HER2 exon 20 insertions to covalent EGFR and HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]

- 10. A Clinical Study of this compound Tablets in the Treatment of Her2-positive/Mutated Biliary Tract OR Colorectal Cancer Patients. | Clinical Research Trial Listing [centerwatch.com]

An In-depth Technical Guide to the Irreversible Binding of SPH5030 to HER2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of SPH5030, a selective and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the key pathways and processes involved in the interaction between this compound and its target.

Executive Summary

This compound is a novel, orally active tyrosine kinase inhibitor (TKI) designed to selectively and irreversibly bind to HER2.[1] Developed as a potential treatment for HER2-amplified and HER2-mutant cancers, this compound has demonstrated potent anti-tumor activity in preclinical models.[2][3] Its mechanism of action is centered on the formation of a covalent bond with the HER2 protein, leading to sustained inhibition of its downstream signaling pathways. This guide will delve into the quantitative measures of its efficacy, the experimental procedures used to characterize its binding, and the biological context of its therapeutic action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition by this compound

| Parameter | Target/Cell Line | IC50 (nM) | Reference |

| Kinase Inhibition | |||

| HER2 (WT) | 3.51 | [1] | |

| EGFR (WT) | 8.13 | [1] | |

| Cell Proliferation Inhibition (72h) | |||

| NCI-N87 (HER2 overexpression) | 1.09 | [1] | |

| BT-474 (HER2 overexpression) | 2.01 | [1] | |

| SK-BR-3 (HER2 overexpression) | 20.09 | [1] | |

| BaF3 | 6.3 | [1] |

Table 2: Pharmacokinetic Profile of this compound

| Species | Administration Route | Dose (mg/kg) | Bioavailability (F%) | Reference |

| Mouse | Intravenous (i.v.) | 3 | - | [1] |

| Oral (p.o.) | 10 | 87.66 | [1] | |

| Rat | Intravenous (i.v.) | - | - | [1] |

| Oral (p.o.) | 6 | 71.35 | [1] |

Experimental Protocols

While the precise, detailed experimental protocols for this compound are proprietary to the primary research publication, which was not accessible in its full text, this section outlines the generalized methodologies for the key experiments typically used to characterize a novel irreversible HER2 inhibitor.

Kinase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of HER2 and other kinases by 50% (IC50).

General Methodology:

-

Reagents and Materials: Recombinant human HER2 and EGFR kinase domains, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of the recombinant kinase is prepared in a kinase buffer.

-

Serial dilutions of this compound are added to the kinase solution and pre-incubated to allow for binding.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

General Methodology:

-

Cell Lines and Culture: HER2-overexpressing cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) and control cell lines are cultured in appropriate media.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).[1]

-

A reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8), is added to the wells.

-

After an incubation period, the absorbance or fluorescence is measured using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Confirmation of Irreversible Binding (Mass Spectrometry)

Objective: To confirm the covalent binding of this compound to the HER2 protein.

General Methodology:

-

Incubation: Recombinant HER2 protein is incubated with this compound at a concentration sufficient to achieve significant binding. A control sample with the protein and vehicle (e.g., DMSO) is also prepared.

-

Sample Preparation: The protein-inhibitor complex is separated from the unbound inhibitor, typically through methods like gel electrophoresis (SDS-PAGE) or size-exclusion chromatography.

-

Digestion: The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease, such as trypsin, to generate smaller peptide fragments.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the covalent adduction of this compound. The mass shift corresponding to the molecular weight of the bound inhibitor on a specific peptide confirms the covalent binding and can help identify the amino acid residue involved in the interaction.

Visualizations

The following diagrams illustrate the key concepts related to the mechanism of action of this compound.

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow to confirm irreversible binding of this compound.

References

SPH5030: A Technical Guide to its Effects on HER2 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPH5030 is a potent, selective, and irreversible small-molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in several cancers, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on the critical PI3K/AKT and MAPK/ERK signaling cascades. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing the compound's activity, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel, orally active HER2 inhibitor designed for the treatment of HER2-amplified and HER2-mutant cancers.[2] It functions as an irreversible TKI, which covalently binds to the kinase domain of HER2, leading to sustained inhibition of its activity.[1] Preclinical studies have demonstrated its high selectivity for HER2 over other kinases, such as EGFR, which may translate to a more favorable safety profile compared to less selective dual EGFR/HER2 inhibitors.[3] Clinical trial investigations are underway to evaluate the safety and efficacy of this compound in patients with HER2-positive advanced solid tumors (NCT05245058).

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, including enzymatic assays and cell-based proliferation assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| HER2 (WT) | Enzymatic Assay | 3.51 | [1] |

| EGFR (WT) | Enzymatic Assay | 8.13 | [1] |

| NCI-N87 (HER2+) | Cell Proliferation | 1.09 | [1] |

| BT-474 (HER2+) | Cell Proliferation | 2.01 | [1] |

| SK-BR-3 (HER2+) | Cell Proliferation | 20.09 | [1] |

Effect on Downstream Signaling Pathways

As a HER2 inhibitor, this compound is anticipated to suppress the downstream signaling pathways that are constitutively activated in HER2-overexpressing cancer cells. The two primary pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways. While specific quantitative data from western blot analyses for this compound's effect on p-AKT and p-ERK are not yet publicly available, the expected mechanism of action involves the reduction of phosphorylation of these key downstream effectors.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Upon HER2 activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. This leads to the activation of AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. Inhibition of HER2 by this compound is expected to block this cascade, leading to a decrease in phosphorylated AKT (p-AKT) and subsequent downstream effectors.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling route activated by HER2 that regulates cell proliferation, differentiation, and survival. HER2 activation leads to the activation of the RAS-RAF-MEK-ERK signaling cascade. The terminal kinase, ERK, phosphorylates numerous cytoplasmic and nuclear substrates to drive cell cycle progression. This compound-mediated HER2 inhibition is expected to result in the dephosphorylation and inactivation of ERK (p-ERK).

HER2 Downstream Signaling Pathways and this compound Inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on HER2 downstream signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in HER2-positive cancer cell lines such as NCI-N87 and BT-474.

Materials:

-

HER2-positive cancer cell lines (e.g., NCI-N87, BT-474)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow for IC50 Determination.

Western Blot Analysis for Downstream Signaling

This protocol is to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.

Materials:

-

HER2-positive cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the relative protein expression levels.

Western Blot Workflow for Signaling Analysis.

Conclusion

This compound is a promising selective and irreversible HER2 inhibitor with potent anti-proliferative activity in HER2-overexpressing cancer cells. Its mechanism of action is centered on the inhibition of HER2 tyrosine kinase activity, which is expected to lead to the suppression of the downstream PI3K/AKT and MAPK/ERK signaling pathways. Further preclinical and clinical studies are necessary to fully elucidate the quantitative effects on these pathways and to confirm the therapeutic potential of this compound in the treatment of HER2-positive cancers. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other HER2-targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH5030 is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that selectively targets human epidermal growth factor receptor 2 (HER2).[1] Dysregulation of the HER2 signaling pathway is a key driver in the pathogenesis of several cancers, most notably breast and gastric cancers. This compound has been developed to offer a potent and selective therapeutic option, demonstrating promising preclinical and early clinical activity. This document provides a comprehensive overview of the foundational early-stage research and discoveries related to this compound.

Mechanism of Action

This compound functions as an irreversible inhibitor of the HER2 receptor tyrosine kinase.[1] By selectively binding to HER2, this compound blocks the downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][2] This targeted inhibition is designed to induce cell death specifically in tumor cells that overexpress HER2.[1]

HER2 Signaling Pathway and this compound Inhibition

The HER2 signaling pathway is a complex network that, upon activation, triggers downstream cascades including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell proliferation and survival. This compound's irreversible binding to the HER2 kinase domain effectively halts this signaling cascade.

Preclinical Pharmacology

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both wild-type HER2 and various HER2-mutant cancer cell lines.

| Target/Cell Line | IC50 (nM) |

| HER2 (Wild-Type) | 3.51 |

| EGFR (Wild-Type) | 8.13 |

| NCI-N87 | 1.09 |

| BT-474 | 2.01 |

| SK-BR-3 | 20.09 |

| BaF3 | 6.3 |

Data sourced from:[2]

Animal Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound possesses favorable oral bioavailability.

| Species | Administration | Bioavailability (F%) | Elimination Half-life (t1/2) |

| Mouse | 10 mg/kg p.o. vs 3 mg/kg i.v. | 87.66% | Not Reported |

| Rat | 6 mg/kg p.o. vs 3 mg/kg i.v. | 71.35% | 4.61 - 9.14 h |

| Monkey | Not Reported | 18.1 - 38.0% | 4.61 - 9.14 h |

In Vivo Efficacy

In preclinical xenograft models, this compound demonstrated dose-dependent inhibition of tumor growth. Oral administration of this compound at doses ranging from 5 to 40 mg/kg once daily for 13 or 21 days resulted in significant anti-tumor efficacy.[2] These studies also indicated that this compound was well-tolerated, with no significant loss of body weight or mortality observed in the treated mice.[2]

Early-Stage Clinical Research

A Phase 1a open-label, dose-escalation study (NCT05245058) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with HER2-positive advanced solid tumors.[4]

Patient Demographics and Dosing

A total of 30 patients were enrolled, with the majority having breast cancer (93.3%).[4] The study employed a 3+3 dose-escalation design with doses ranging from 50 mg to 600 mg administered orally once daily.[4]

Clinical Activity

| Metric | Result |

| Objective Response Rate (ORR) | 21.4% |

| Disease Control Rate (DCR) | 78.6% |

| Clinical Benefit Rate (CBR) | 35.7% |

| ORR in 600 mg cohort | 50.0% |

Data sourced from:[4]

Safety and Tolerability

This compound was generally well-tolerated.[4] Treatment-related adverse events (TRAEs) occurred in 93.3% of patients, with the most common being diarrhea (66.7%), increased creatinine (30.0%), hypokalemia (23.3%), fatigue (23.3%), increased AST (20.0%), and increased bilirubin (20.0%).[4] Grade 3 or higher TRAEs were reported in 26.7% of patients.[4] A dose-limiting toxicity of Grade 3 diarrhea was observed in one of six patients in the 600 mg cohort.[4]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Methodology (General Protocol):

-

Cell Culture: Cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology (General Protocol):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various doses.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

Early-stage research on this compound has established its profile as a potent and selective irreversible HER2 inhibitor with a favorable pharmacokinetic profile and significant anti-tumor activity in both in vitro and in vivo models. The preliminary results from the Phase 1a clinical trial are encouraging, demonstrating a manageable safety profile and promising signs of clinical efficacy in heavily pretreated patients with HER2-positive advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound.

References

Preclinical Pharmacokinetic Profile of SPH5030: An In-Depth Technical Guide

Introduction: SPH5030 is a novel, selective, and irreversible tyrosine kinase inhibitor targeting Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Developed to improve upon existing therapies, this compound has demonstrated potent activity against HER2-amplified and mutant cancers in preclinical models.[3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties in key preclinical species. The data presented herein are crucial for understanding the compound's disposition and for guiding its clinical development.

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in Sprague Dawley rats and Cynomolgus monkeys following both intravenous (IV) and oral (PO) administration. The compound exhibited low clearance and a wide tissue distribution.[4]

Pharmacokinetic Parameters in Rats

Following intravenous administration, this compound showed a low plasma clearance of 5.83 L/min/kg and a volume of distribution of 1.66 L/kg.[4] After oral dosing, the compound reached maximum plasma concentration (Cmax) between 2 and 4.5 hours.[4] The oral bioavailability in rats was determined to be in the range of 56.4% to 64.3%.[4]

| Parameter | Intravenous | Oral (8 mg/kg) |

| Cmax (ng/mL) | - | Data not specified |

| Tmax (h) | - | 2 - 4.5[4] |

| AUC (ng·h/mL) | Data not specified | Data not specified |

| t1/2 (h) | 4.61 - 9.14[4] | 4.61 - 9.14[4] |

| CL (L/min/kg) | 5.83[4] | - |

| Vd (L/kg) | 1.66[4] | - |

| F (%) | - | 56.4 - 64.3[4] |

Pharmacokinetic Parameters in Cynomolgus Monkeys

In Cynomolgus monkeys, this compound also demonstrated low clearance (6.95 L/min/kg) and a larger volume of distribution (2.67 L/kg) compared to rats after intravenous administration.[4] The oral bioavailability in monkeys was between 18.1% and 38.0%.[4]

| Parameter | Intravenous | Oral |

| Cmax (ng/mL) | - | Data not specified |

| Tmax (h) | - | 2 - 4.5[4] |

| AUC (ng·h/mL) | Data not specified | Data not specified |

| t1/2 (h) | 4.61 - 9.14[4] | 4.61 - 9.14[4] |

| CL (L/min/kg) | 6.95[4] | - |

| Vd (L/kg) | 2.67[4] | - |

| F (%) | - | 18.1 - 38.0[4] |

Distribution

Tissue distribution studies in rats after an oral dose of 8 mg/kg revealed that this compound is widely distributed, with most tissues showing higher exposure than plasma.[5]

Metabolism and Excretion

In vitro studies indicated that this compound exhibits stable metabolism. The primary enzymes responsible for its metabolism are Cytochrome P450 3A4/5 (CYP3A4/5) and CYP2C8.[1][2] Importantly, this compound showed no or weak inhibitory potential on major CYP450 enzymes.[1][2]

Excretion studies in rats demonstrated that the primary route of elimination is through feces.[1][2] this compound was identified as the major circulating entity in both rats and monkeys, and no significant gender differences in plasma exposure were observed.[4]

Transporter Interaction

In vitro assays using Caco-2 cells were conducted to evaluate the potential for this compound to be a substrate of efflux transporters. The results indicated that this compound is a minor substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Co-administration with P-gp or BCRP inhibitors decreased the efflux ratio, confirming this interaction.[1] this compound itself was found to be a weak inhibitor of these efflux transporters.[1]

Experimental Protocols

In Vivo Pharmacokinetic Studies

-

Animal Models: Sprague Dawley rats and Cynomolgus monkeys were used for the pharmacokinetic evaluations.[1]

-

Administration: For intravenous studies, this compound was administered as a single bolus dose. For oral studies, the compound was administered via oral gavage.

-

Sample Collection: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Tissue Distribution Study

-

Animal Model: Sprague Dawley rats were used.[5]

-

Administration: A single oral dose of 8 mg/kg of this compound was administered.[5]

-

Sample Collection: At various time points, animals were euthanized, and various tissues were collected.

-

Analysis: The concentration of this compound in tissue homogenates was quantified to determine the extent of distribution.

In Vitro Metabolism

-

Systems: Human liver microsomes and recombinant human CYP enzymes were used.

-

Incubation: this compound was incubated with the metabolic systems in the presence of necessary cofactors (e.g., NADPH).

-

Metabolite Identification: The reaction mixtures were analyzed by LC-MS/MS to identify the metabolites formed.

-

CYP Inhibition Assay: The potential of this compound to inhibit specific CYP450 isoenzymes was assessed by co-incubating it with probe substrates for each enzyme. The formation of the probe substrate's metabolite was measured.[5]

Visualizations

Caption: Experimental workflow for preclinical pharmacokinetic evaluation of this compound.

Caption: this compound mechanism of action via inhibition of the HER2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SPH5030 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SPH5030, a potent and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), in in vitro cell culture experiments.[1][2][3] The protocols outlined below are designed to facilitate the investigation of this compound's biological activity, including its effects on cell viability, apoptosis, and downstream signaling pathways.

Mechanism of Action and Target Profile

This compound is an orally bioavailable, irreversible tyrosine kinase inhibitor that selectively targets HER2 and EGFR.[1][2][4] By binding to these receptors, this compound effectively blocks their signaling activity, leading to the inhibition of downstream pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2][5][6] This inhibition can ultimately induce cell death in cancer cells that overexpress HER2.[1]

Signaling Pathway of this compound Inhibition:

Caption: this compound inhibits HER2 and EGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| HER2 (wild-type) | 3.51[2][3][4] |

| EGFR (wild-type) | 8.13[2][3][4] |

Table 2: Anti-proliferative Activity of this compound in HER2-overexpressing Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| NCI-N87 | Gastric Cancer | 1.09[3][4] |

| BT-474 | Breast Cancer | 2.01[3][4] |

| SK-BR-3 | Breast Cancer | 20.09[3] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

-

Reconstitution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution.

-

Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

Experimental Workflow for Cell Viability Assay:

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on known IC₅₀ values is 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Logical Flow for Apoptosis Analysis:

Caption: Decision tree for classifying cells based on Annexin V and PI staining.

Materials:

-

HER2-positive cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][10]

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of HER2, EGFR, and downstream signaling proteins like Akt and ERK.

Materials:

-

HER2-positive cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency. Treat with this compound for a specified time (e.g., 2, 6, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12][13]

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.[11][14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11][14]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[11][13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. preprints.org [preprints.org]

- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 6. oaepublish.com [oaepublish.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. origene.com [origene.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. brd.nci.nih.gov [brd.nci.nih.gov]

Application Notes and Protocols for SPH5030 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SPH5030, a selective and irreversible HER2 tyrosine kinase inhibitor, in preclinical xenograft mouse models of cancer. The following sections detail the dosage and administration of this compound, experimental protocols for efficacy studies, and the underlying signaling pathways affected by this compound.

Dosage and Administration

This compound has demonstrated significant anti-tumor efficacy in in vivo xenograft mouse models when administered orally. The recommended dosage range is between 5 and 40 mg/kg, administered once daily .[1] Treatment duration in these studies typically ranges from 13 to 21 days.[1] The administration of this compound is performed via oral gavage.

Data Summary: this compound Dosage and Administration in Mice

| Parameter | Details | Reference |

| Drug | This compound | [1] |

| Dosage Range | 5 - 40 mg/kg | [1] |

| Administration Route | Oral (p.o.), gavage | [1] |

| Frequency | Once daily | [1] |

| Treatment Duration | 13 or 21 days | [1] |

| Reported Efficacy | Dose-dependent inhibition of tumor growth | [1] |

| Toxicity | No mortality or significant loss of body weight reported | [1] |

Experimental Protocols

This section outlines the key experimental protocols for evaluating the efficacy of this compound in HER2-positive cancer xenograft mouse models.

HER2-Positive Xenograft Mouse Model Establishment

Objective: To establish subcutaneous tumors from HER2-positive human cancer cell lines in immunocompromised mice.

Materials:

-

HER2-positive cancer cell lines (e.g., BT-474, NCI-N87, SK-BR-3)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cell culture medium and supplements

-

Matrigel or other suitable extracellular matrix

-

Sterile PBS

-

Syringes and needles

Protocol:

-

Culture HER2-positive cancer cells to 70-80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1x10^7 to 5x10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Formulation and Oral Administration

Objective: To prepare and administer this compound to xenograft mouse models.

Materials:

-

This compound powder

-

Vehicle for oral formulation (e.g., 0.5% carboxymethyl cellulose, corn oil, or a self-micro emulsifying oily formulation)

-

Oral gavage needles (18-20 gauge for mice)

-

Syringes

Protocol:

-

Prepare the this compound formulation by suspending the required amount of powder in the chosen vehicle to achieve the desired concentration for the 5-40 mg/kg dosage range. The volume administered to each mouse is typically 100-200 µL.

-

Ensure the formulation is homogenous before each administration.

-

Administer the this compound formulation or vehicle control to the mice once daily via oral gavage.

-

To perform the gavage, gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

-

Slowly dispense the liquid.

-

Monitor the mice for any signs of distress during and after the procedure.

Tumor Growth Measurement and Data Analysis

Objective: To monitor and analyze tumor growth in response to this compound treatment.

Materials:

-

Digital calipers

Protocol:

-

Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Continue measurements for the duration of the study (13 or 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the tumor growth data by comparing the mean tumor volumes of the this compound-treated groups to the vehicle-treated control group. Statistical analysis can be performed using appropriate methods such as ANOVA or t-tests.

Signaling Pathway and Mechanism of Action

This compound is a potent and irreversible inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2) and, to a lesser extent, EGFR (Epidermal Growth Factor Receptor).[1] In many cancers, particularly certain types of breast and gastric cancer, the HER2 gene is amplified, leading to an overabundance of HER2 protein on the cell surface. This overexpression results in the formation of HER2 homodimers and heterodimers with other members of the ErbB family, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.

The two primary signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway . This compound exerts its anti-tumor effect by binding to the kinase domain of HER2, thereby blocking its signaling activity and inhibiting these downstream pathways.

This compound Mechanism of Action

Caption: this compound inhibits HER2 signaling, blocking downstream PI3K/AKT and MAPK pathways.

Xenograft Study Experimental Workflow

References

Application Notes and Protocols for SPH5030 with HER2-Positive Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SPH5030, a potent and irreversible tyrosine kinase inhibitor, in studies involving HER2-positive breast cancer cell lines, with a specific focus on the BT-474 cell line. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data generation.

Introduction to this compound

This compound is an orally bioavailable, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] It functions by selectively binding to and inhibiting the kinase activity of both wild-type and various mutant forms of HER2.[1] This targeted inhibition disrupts HER2-mediated signaling pathways, which are crucial for the proliferation and survival of HER2-overexpressing tumor cells, ultimately leading to cell death.[1] this compound is a novel compound with a modified structure derived from tucatinib and pyrotinib, designed to offer the target selectivity of tucatinib and the irreversible inhibitory action of pyrotinib.[2][3] Preclinical studies and early clinical trials have demonstrated its potential as an anti-neoplastic agent in HER2-positive solid tumors.[2][3][4]

Data Summary: In Vitro Efficacy of this compound

The following tables summarize the in vitro potency of this compound in inhibiting HER2 kinase activity and the proliferation of HER2-positive cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HER2 | 3.51 |

| EGFR | 8.13 |

Data sourced from preclinical studies.[5][6]

Table 2: Anti-proliferative Activity of this compound in HER2-Positive Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BT-474 | Breast Carcinoma | 2.01 |

| NCI-N87 | Gastric Carcinoma | 1.09 |

| SK-BR-3 | Breast Carcinoma | 20.09 |

IC50 values were determined after a 72-hour incubation period.

Signaling Pathway

This compound exerts its therapeutic effect by targeting the HER2 signaling pathway. In HER2-positive breast cancer, the overexpression of the HER2 receptor leads to its dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which drive cell proliferation, survival, and invasion. This compound irreversibly binds to the kinase domain of HER2, blocking its phosphorylation and thereby inhibiting the activation of these downstream pathways.

Caption: this compound inhibits the HER2 signaling pathway.

Experimental Workflow

A typical experimental workflow for evaluating the effect of this compound on a HER2-positive cell line like BT-474 involves cell culture, treatment with the compound, and subsequent analysis through various assays.

Caption: Experimental workflow for this compound studies.

Protocols

BT-474 Cell Culture

The BT-474 cell line was derived from a solid, invasive ductal carcinoma of the breast. These cells are characterized by the overexpression of the HER2 receptor.

Materials:

-

BT-474 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Bovine Insulin

-

Penicillin-Streptomycin (Pen/Strep)

-

0.25% Trypsin-EDTA

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Complete Growth Medium:

-

RPMI-1640

-

10% FBS

-

10 µg/mL Bovine Insulin

-

1% Pen/Strep

Procedure:

-

Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Renewal: Change the medium every 2 to 3 days.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium and rinse the cell layer with DPBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin with 6-7 mL of complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Split cells at a ratio of 1:2 to 1:4.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

BT-474 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed BT-474 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for HER2 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins like Akt.

Materials:

-

BT-474 cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Seed BT-474 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

These detailed notes and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this compound in HER2-positive breast cancer.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. elabscience.com [elabscience.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. reprocell.com [reprocell.com]

- 5. Human Blood Serum Inhibits Ductal Carcinoma Cells BT474 Growth and Modulates Effect of HER2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of HER2 genomic binding in breast cancer cells identifies a global role in direct gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application of SPH5030 in HER2-Positive Gastric Cancer Cell Line NCI-N87

For Research Use Only

Introduction

SPH5030 is a potent and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2] It demonstrates high selectivity and efficacy in preclinical models of HER2-amplified cancers.[1][2] The NCI-N87 cell line, derived from a human gastric carcinoma, is characterized by HER2 gene amplification and serves as a critical in vitro model for studying HER2-targeted therapies in gastric cancer.[3][4][5] This document provides detailed application notes and protocols for investigating the effects of this compound on the NCI-N87 cell line.

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound on the proliferation of the NCI-N87 gastric cancer cell line is summarized below. This data highlights the potent anti-proliferative effect of this compound in a HER2-amplified setting.

| Cell Line | Cancer Type | HER2 Status | This compound IC₅₀ (nM) | Reference |

| NCI-N87 | Gastric Carcinoma | Amplified | 1.09 | [1] |

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by targeting the HER2 signaling pathway. In HER2-amplified gastric cancer cells such as NCI-N87, the HER2 receptor is constitutively active, leading to the activation of downstream pro-survival and proliferative pathways, primarily the PI3K/Akt and MAPK pathways. This compound irreversibly binds to the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream signaling cascades. This leads to cell cycle arrest and induction of apoptosis.

Experimental Protocols

The following are suggested protocols for evaluating the effects of this compound on the NCI-N87 cell line.

General Cell Culture of NCI-N87

NCI-N87 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the IC₅₀ value of this compound in NCI-N87 cells.

Materials:

-

NCI-N87 cells

-

Complete growth medium (RPMI-1640 + 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed NCI-N87 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. Suggested concentration range: 0.01 nM to 100 nM. Include a vehicle control (DMSO).

-

Replace the medium with 100 µL of medium containing the different concentrations of this compound.

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

NCI-N87 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed NCI-N87 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

-

After 24 hours, treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

This protocol is to assess the effect of this compound on the HER2 signaling pathway.

Materials:

-

NCI-N87 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, and anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed NCI-N87 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations (e.g., 1x and 10x IC₅₀) for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the changes in protein expression and phosphorylation levels relative to the loading control (GAPDH).

Conclusion